3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple heterocyclic structures, including imidazole, pyridine, and pyrrolone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine intermediates, followed by their coupling through various condensation reactions. Common reagents used in these reactions include ammonium hydroxide, acrylonitrile, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines .
Scientific Research Applications
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The compound’s multiple heterocyclic rings allow it to bind to different enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- **3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
- N-(3-Aminopropyl)-imidazole
- 1-(3-Aminopropyl)imidazole
Uniqueness
This compound stands out due to its complex structure, which combines multiple heterocyclic rings.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-16-20(29-12-3-2-5-18(29)27-16)22(31)19-21(17-6-8-25-9-7-17)30(24(33)23(19)32)13-4-11-28-14-10-26-15-28/h2-3,5-10,12,14-15,21,31H,4,11,13H2,1H3/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZDURRKDMPRIO-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=NC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=NC=C5)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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